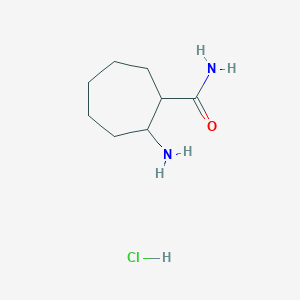
2-Aminocycloheptane-1-carboxamide hydrochloride
Vue d'ensemble
Description
2-Aminocycloheptane-1-carboxamide hydrochloride is a chemical compound with the CAS Number: 1384427-57-9 . It has a molecular weight of 192.69 and its IUPAC name is 2-aminocycloheptanecarboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for 2-Aminocycloheptane-1-carboxamide hydrochloride is1S/C8H16N2O.ClH/c9-7-5-3-1-2-4-6(7)8(10)11;/h6-7H,1-5,9H2,(H2,10,11);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Aminocycloheptane-1-carboxamide hydrochloride include a molecular weight of 192.69 . The compound’s IUPAC name is 2-aminocycloheptanecarboxamide hydrochloride , and its InChI code is1S/C8H16N2O.ClH/c9-7-5-3-1-2-4-6(7)8(10)11;/h6-7H,1-5,9H2,(H2,10,11);1H .
Applications De Recherche Scientifique
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including those related to aminocycloheptane carboxamides, have been studied for their potential antitumor properties. Bis(2-chloroethyl)amino derivatives of imidazole and related compounds have shown promise in preclinical testing stages, suggesting a potential pathway for new antitumor drugs and compounds with varied biological activities (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).
Aminocyclopropane Carboxylic Acid in Plants
The precursor to ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), plays a crucial role beyond just being a precursor to ethylene in plants. ACC's role is underestimated, with features including its conjugation to derivatives, metabolism by bacteria favoring plant growth, and sophisticated transport mechanisms ensuring local and long-distance ethylene responses. Some studies even suggest ACC functions as a signal independently from ethylene, highlighting its significance in plant biology (B. V. D. Poel, D. Straeten, 2014).
FTY720 in Cancer Therapy
FTY720, chemically related to 2-amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, is an immunosuppressant approved for treating multiple sclerosis. Its antitumor efficacy has been demonstrated in several cancer models, showing potential for cancer therapy beyond its immunosuppressive effects. The mechanisms involve S1PR-independent pathways, distinguishing its antitumor properties from its immunosuppressive role (Li Zhang et al., 2013).
Propriétés
IUPAC Name |
2-aminocycloheptane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c9-7-5-3-1-2-4-6(7)8(10)11;/h6-7H,1-5,9H2,(H2,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQIVMLQXQRDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)N)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminocycloheptane-1-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



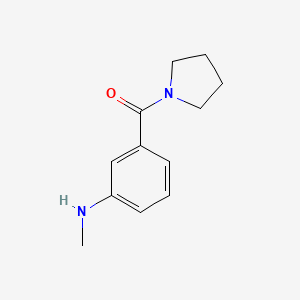
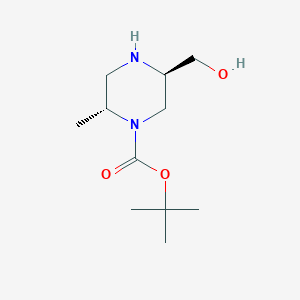

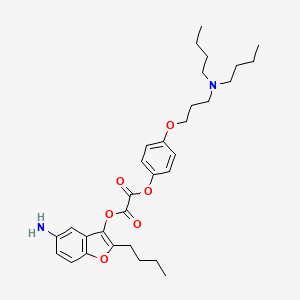


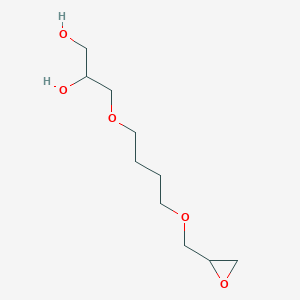
![2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1445594.png)
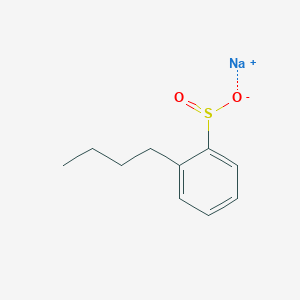
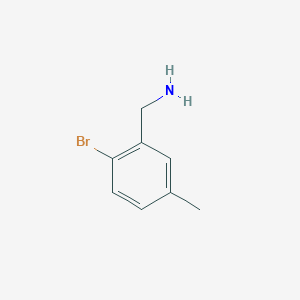
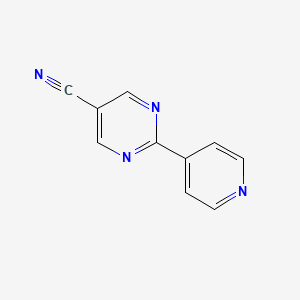

![1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine](/img/structure/B1445604.png)
